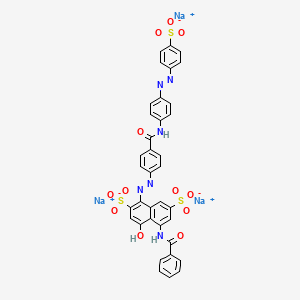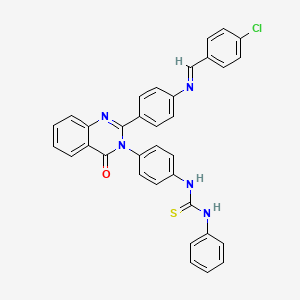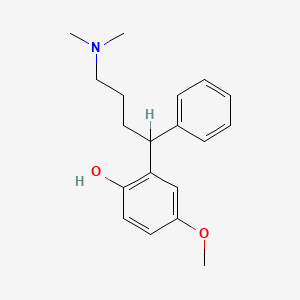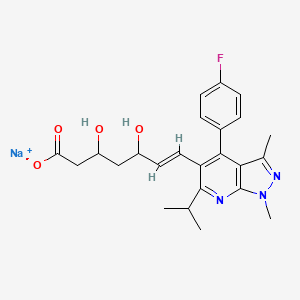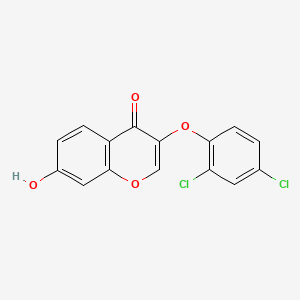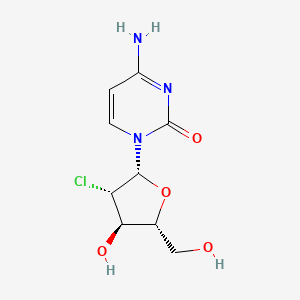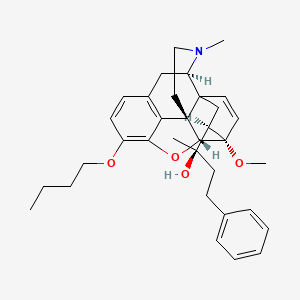
3,5-Dicyano-4-methylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dicyano-4-methylthiophene is a heterocyclic compound with the molecular formula C7H4N2S. It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom. The presence of cyano groups at the 3 and 5 positions and a methyl group at the 4 position makes this compound unique and interesting for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dicyano-4-methylthiophene can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-methylthiophene with cyanide sources under specific conditions. Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dicyano-4-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-Dicyano-4-methylthiophene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Dicyano-4-methylthiophene involves its interaction with various molecular targets and pathways. The cyano groups and the thiophene ring play crucial roles in its reactivity and interaction with biological molecules. The compound can act as an electron donor or acceptor, influencing various biochemical pathways and molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
3,4-Dicyanothiophene: Similar structure but with cyano groups at the 3 and 4 positions.
4-Methylthiophene: Contains a methyl group at the 4 position but lacks cyano groups.
Uniqueness
3,5-Dicyano-4-methylthiophene is unique due to the specific positioning of the cyano and methyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
174148-80-2 |
|---|---|
Molekularformel |
C7H4N2S |
Molekulargewicht |
148.19 g/mol |
IUPAC-Name |
3-methylthiophene-2,4-dicarbonitrile |
InChI |
InChI=1S/C7H4N2S/c1-5-6(2-8)4-10-7(5)3-9/h4H,1H3 |
InChI-Schlüssel |
KRORPKUMLVYTBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


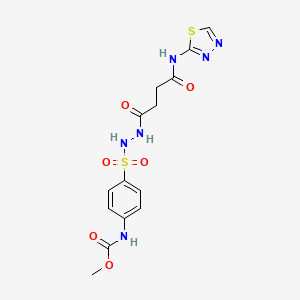
![1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12721101.png)


